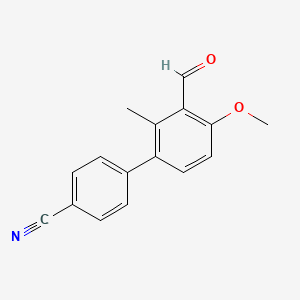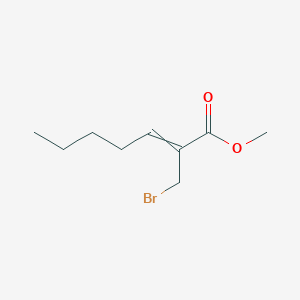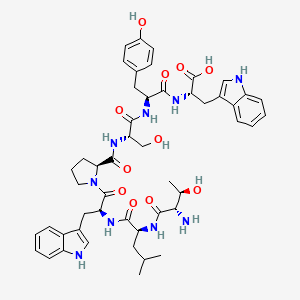![molecular formula C15H12Br2N2O4S2 B14181252 2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) CAS No. 919492-47-0](/img/structure/B14181252.png)
2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) is a complex organic compound characterized by its unique structure, which includes two bromopyridine rings connected by a methylenebis(sulfonylethene) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) typically involves a multi-step process. One common method includes the reaction of 6-bromopyridine with a sulfonyl chloride derivative under basic conditions to form the sulfonylethene intermediate. This intermediate is then reacted with formaldehyde to introduce the methylene bridge, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated by the bromopyridine rings, which can form strong interactions with the target molecules. The sulfonylethene bridge may also play a role in stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used in rubber and plastic industries.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another antioxidant with similar applications.
6,6-Methylenebis(2-tert-butyl-4-methylphenol): Used for its oxidation stability in various industrial applications.
Uniqueness
2,2’-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine) is unique due to its dual bromopyridine structure and the presence of a sulfonylethene bridge. This combination imparts distinct chemical properties, making it suitable for specific applications in research and industry that similar compounds may not be able to fulfill .
Propiedades
Número CAS |
919492-47-0 |
|---|---|
Fórmula molecular |
C15H12Br2N2O4S2 |
Peso molecular |
508.2 g/mol |
Nombre IUPAC |
2-bromo-6-[2-[2-(6-bromopyridin-2-yl)ethenylsulfonylmethylsulfonyl]ethenyl]pyridine |
InChI |
InChI=1S/C15H12Br2N2O4S2/c16-14-5-1-3-12(18-14)7-9-24(20,21)11-25(22,23)10-8-13-4-2-6-15(17)19-13/h1-10H,11H2 |
Clave InChI |
LQNMNWMBIHBRGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)C=CS(=O)(=O)CS(=O)(=O)C=CC2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol](/img/structure/B14181171.png)
![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)



![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)



![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)


